molecular formula C18H29NO7 B4962248 N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

Cat. No. B4962248
M. Wt: 371.4 g/mol
InChI Key: LRMMFIIWNYZOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA is a derivative of the neurotransmitter epinephrine and has been studied for its effects on the central nervous system.

Mechanism of Action

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate acts as a selective norepinephrine reuptake inhibitor, meaning that it increases the levels of norepinephrine in the brain by preventing its reuptake. This leads to increased neurotransmitter activity and has been shown to improve cognitive function and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound increases dopamine and norepinephrine levels in the brain, leading to improved cognitive function and mood. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has advantages in lab experiments due to its selective norepinephrine reuptake inhibition, making it useful in studying the effects of norepinephrine on the brain. However, its potential side effects and limited research on its long-term effects make it important to exercise caution in its use in lab experiments.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. Possible future directions include investigating its effects on other neurotransmitters, such as serotonin and dopamine, and studying its long-term effects and potential side effects. Additionally, studies on the optimal dosage and administration of this compound are needed to determine its safety and efficacy as a potential treatment for neurological disorders.

Synthesis Methods

The synthesis of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves the reaction of 2-(2,6-dimethylphenoxy)ethanol with 3-methoxy-1-propanamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt.

Scientific Research Applications

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-14-6-4-7-15(2)16(14)20-13-12-19-11-9-17-8-5-10-18-3;3-1(4)2(5)6/h4,6-7,17H,5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMMFIIWNYZOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.